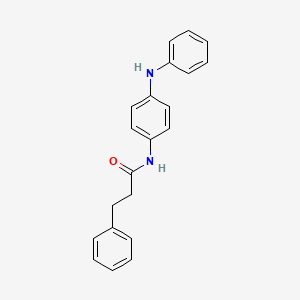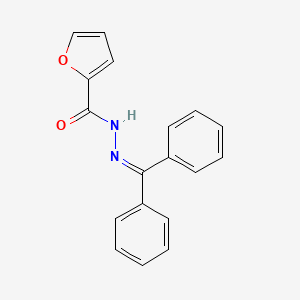
N'-(diphenylmethylene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethylene)-2-furohydrazide (abbreviated as DPFH) is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPFH belongs to the class of hydrazones and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Wirkmechanismus
The mechanism of action of N'-(diphenylmethylene)-2-furohydrazide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory markers such as TNF-α, IL-6, and COX-2. This compound also exhibits potent antioxidant activity by reducing oxidative stress and scavenging free radicals. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(diphenylmethylene)-2-furohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in a wide range of solvents, which makes it suitable for various assays. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological properties. Moreover, the toxicity profile of this compound has not been fully evaluated, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the research on N'-(diphenylmethylene)-2-furohydrazide. One potential area of research is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to evaluate its potential as an adjuvant therapy for cancer treatment. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties is also an area of interest. Overall, the research on this compound has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N'-(diphenylmethylene)-2-furohydrazide involves the reaction between furoylhydrazine and benzophenone in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N'-(diphenylmethylene)-2-furohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-(benzhydrylideneamino)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(16-12-7-13-22-16)20-19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLWFTZMPBQQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
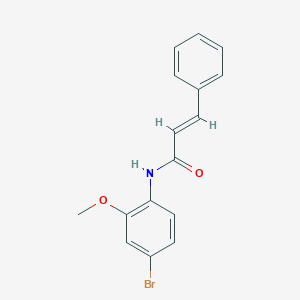
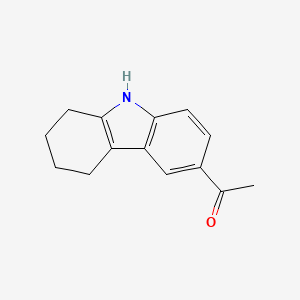
![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)
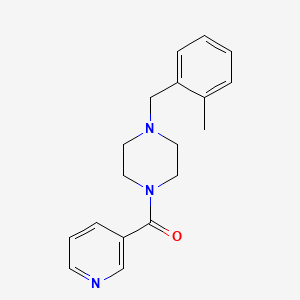
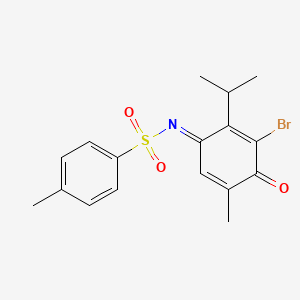
![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
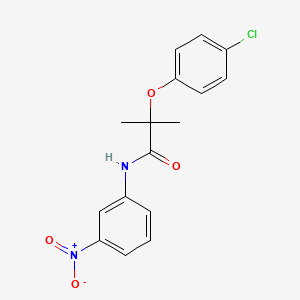
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![ethyl (2-{[(3-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5759120.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)
![5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5759135.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5759150.png)
![3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5759154.png)
